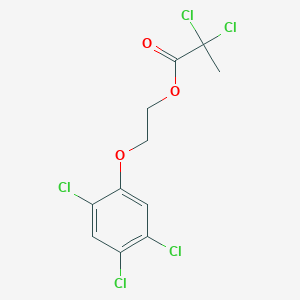
Erbon
概要
説明
Erbon, also known as 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic organic compound with the molecular formula C11H9Cl5O3 and a molecular weight of 366.452. It is primarily used as a herbicide and is known for its effectiveness in controlling a wide range of weeds. This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
準備方法
Synthetic Routes and Reaction Conditions: Erbon is synthesized through the esterification of 2,2-dichloropropionic acid with 2-(2,4,5-trichlorophenoxy)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol, are mixed in the presence of a strong acid catalyst and heated under reflux. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Erbon undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and a base, this compound can undergo hydrolysis to yield 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce corresponding carboxylic acids and phenols.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Amines or thiols in the presence of a suitable solvent such as ethanol or methanol.
Major Products Formed:
Hydrolysis: 2,2-Dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol.
Oxidation: Corresponding carboxylic acids and phenols.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Erbon has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the development of new herbicidal compounds.
Biology: this compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is being conducted on the potential use of this compound derivatives in the treatment of certain diseases, such as cancer and bacterial infections.
Industry: this compound is used in the formulation of herbicides for agricultural and non-agricultural applications. It is also used in the development of new agrochemical products.
作用機序
The mechanism of action of Erbon involves the inhibition of key enzymes involved in plant growth and development. This compound targets the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. By inhibiting this enzyme, this compound disrupts the production of fatty acids, leading to the death of the plant. Additionally, this compound may interfere with other metabolic pathways in plants, further contributing to its herbicidal activity .
類似化合物との比較
Erbon is similar to other herbicidal compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). this compound is unique in its chemical structure and mode of action.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that acts as a synthetic auxin, disrupting plant growth.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure to this compound, but with different target enzymes and pathways.
This compound’s uniqueness lies in its specific inhibition of acetyl-CoA carboxylase, which distinguishes it from other herbicides that target different enzymes or pathways.
特性
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHZPJNVPCAUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037543 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Technical product: Dark brown solid; [HSDB] | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
161-164 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000549 [mmHg], LOW | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE SOLID, CRYSTALS | |
CAS No. |
136-25-4 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbon [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERBON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6R86856G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49-50 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erbon, and what is its intended use?
A1: this compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropionate, was developed as a herbicide. [, , ] While its use has declined, understanding its properties remains relevant for environmental monitoring and toxicology.
Q2: Are there analytical methods to detect this compound in different matrices?
A2: Yes, gas chromatography has been employed to determine this compound levels in both its herbicide formulation and biological materials. [, ] This technique allows for the separation and quantification of this compound, even in complex mixtures.
Q3: What research exists on the metabolic fate of this compound?
A3: Studies have investigated the metabolism and residue deposition of this compound in sheep. [] These investigations provide insights into how the compound is processed within a living organism, which is crucial for understanding its potential environmental and toxicological impacts.
Q4: Does this compound impact plant growth, and how was this studied?
A4: While this compound was intended as a herbicide, a research paper mentions its impact on plant growth within the context of soil moisture studies. [] The research focuses on estimating soil moisture for field studies and briefly notes the use of this compound as a treatment alongside observations of plant growth in treated and untreated areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
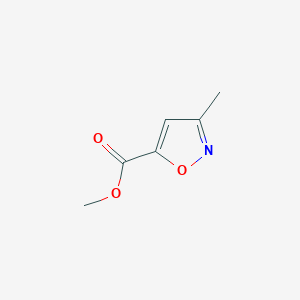


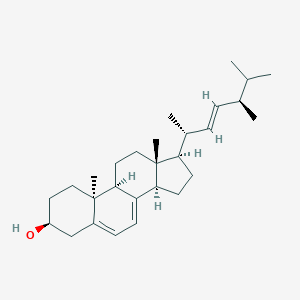

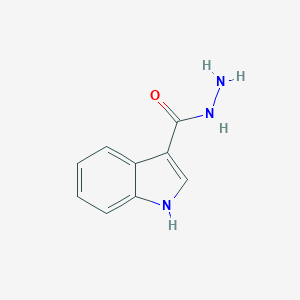
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
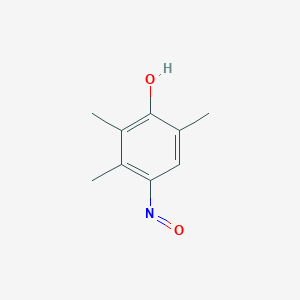
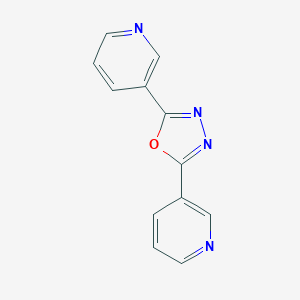
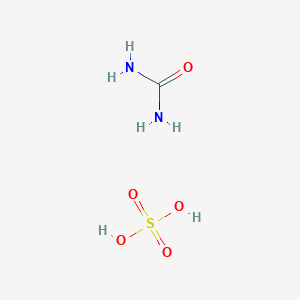
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)

